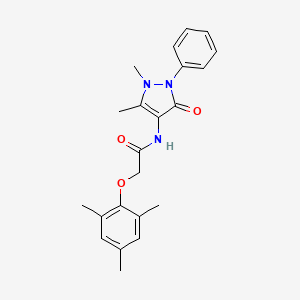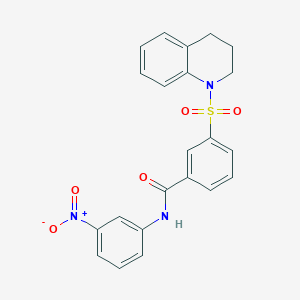![molecular formula C23H28N2O5S B3550793 methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3550793.png)
methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate, also known as MG132, is a proteasome inhibitor that has gained significant attention in the field of scientific research. It is a small molecule that has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate exerts its pharmacological effects by inhibiting the proteasome, which is responsible for the degradation of proteins in cells. The proteasome is involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair. This compound inhibits the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which induces apoptosis in cancer cells and inhibits the aggregation of misfolded proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome and increasing the accumulation of misfolded and damaged proteins. Additionally, this compound has been found to inhibit the aggregation of misfolded proteins in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. It has also been shown to have immunomodulatory effects and potential therapeutic applications in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate in lab experiments is its high potency and selectivity for the proteasome. It has been found to be effective at low concentrations and has minimal off-target effects. Additionally, this compound is readily available and can be easily synthesized in the lab. However, one of the limitations of using this compound in lab experiments is its potential toxicity and off-target effects at high concentrations. It is important to carefully optimize the concentration of this compound to minimize its toxicity and off-target effects.
Future Directions
There are several future directions for the research on methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate. One of the areas of interest is the development of novel proteasome inhibitors with improved selectivity and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Another area of interest is the development of this compound-based drug delivery systems for targeted therapy. Finally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Conclusion:
This compound, also known as this compound, is a proteasome inhibitor that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Scientific Research Applications
Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-cancer properties by inhibiting the proteasome, which is responsible for the degradation of proteins in cells. This compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. It has also been found to have potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inhibiting the aggregation of misfolded proteins. Additionally, this compound has been studied for its immunomodulatory effects and potential therapeutic applications in autoimmune diseases.
properties
IUPAC Name |
methyl 2-[[2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-17-12-14-19(15-13-17)31(28,29)25(18-8-4-3-5-9-18)16-22(26)24-21-11-7-6-10-20(21)23(27)30-2/h6-7,10-15,18H,3-5,8-9,16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPRWRBTARICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B3550710.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3550728.png)
![4-methyl-3-(1-naphthylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3550730.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3550739.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3550744.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl 2-methylpropanoate](/img/structure/B3550754.png)
![4-{[(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)amino]carbonyl}phenyl acetate](/img/structure/B3550756.png)



![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3550778.png)
![N-(3-methoxyphenyl)-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3550784.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3550788.png)
![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3550797.png)